molecular formula C11H10ClN5O B235037 N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide

N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide

Cat. No. B235037
M. Wt: 263.68 g/mol
InChI Key: FAISVYSFPFYHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide, also known as ATCA, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. ATCA is a tetrazole-based compound that has been synthesized through various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide is not fully understood. However, it has been reported that this compound can inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). Inhibition of COX-2 can lead to a decrease in the production of prostaglandins, which are mediators of inflammation. Inhibition of HDACs can lead to an increase in the acetylation of histones, which can result in changes in gene expression.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of prostaglandins and other inflammatory mediators. In addition, this compound has been reported to exhibit anti-viral activity against various viruses, including herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).

Advantages and Limitations for Lab Experiments

N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has several advantages for lab experiments, including its high purity, stability, and availability. This compound can be synthesized through various methods, and its purity can be determined through various analytical techniques. However, this compound also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. Therefore, caution should be taken when handling this compound, and appropriate safety measures should be implemented.

Future Directions

There are several future directions for the research and development of N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide. Firstly, the mechanism of action of this compound should be further elucidated to understand its mode of action. Secondly, the potential applications of this compound in various diseases should be explored further to develop novel drugs with improved efficacy and safety. Thirdly, the pharmacokinetics and pharmacodynamics of this compound should be studied to optimize its dosing regimen. Finally, the toxicity and safety of this compound should be evaluated in preclinical and clinical studies to ensure its safety for human use.
Conclusion
In conclusion, this compound, also known as this compound, is a synthetic compound that has shown promising results in scientific research. This compound can be synthesized through various methods and has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to possess anti-inflammatory, anti-tumor, and anti-viral activities. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.

Synthesis Methods

N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide can be synthesized through various methods, including the reaction of 2-allyl-2H-tetrazole-5-carboxylic acid with 4-chlorobenzoyl chloride in the presence of a base. Another method involves the reaction of 4-chlorobenzoyl chloride with 2-allyl-2H-tetrazole-5-amine in the presence of a base. The purity of the synthesized compound can be determined through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to possess anti-inflammatory, anti-tumor, and anti-viral activities. In medicinal chemistry, this compound has been used as a lead compound for the development of novel drugs for the treatment of various diseases, including cancer and viral infections. In biochemistry, this compound has been used as a tool to study the mechanism of action of various enzymes and proteins. In pharmacology, this compound has been used to study the pharmacokinetics and pharmacodynamics of various drugs.

properties

Molecular Formula

C11H10ClN5O

Molecular Weight

263.68 g/mol

IUPAC Name

4-chloro-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C11H10ClN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,13,15,18)

InChI Key

FAISVYSFPFYHGF-UHFFFAOYSA-N

SMILES

C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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